molecular formula C9H16O4 B055412 3-(1-Hydroxybutyl)-4-methyloxolan-2-one CAS No. 124753-55-5

3-(1-Hydroxybutyl)-4-methyloxolan-2-one

Cat. No. B055412
M. Wt: 172.22 g/mol
InChI Key: QXCJMSMGYHDDLQ-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxybutyl)-4-methyloxolan-2-one, also known as HMO, is a cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. HMO is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied in recent years. In

Mechanism Of Action

The mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to interact with proteins such as serum albumin, which can affect its pharmacokinetics.

Biochemical And Physiological Effects

3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, including its ease of synthesis and availability. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is also stable under various conditions, making it suitable for use in different experimental setups. However, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has some limitations, including its relatively low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one's potential use in drug delivery systems, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new analytical methods for the detection and quantification of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can help to improve our understanding of its mechanism of action and potential applications.
Conclusion
In conclusion, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is a versatile cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, and its mechanism of action has been extensively studied. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, including the development of new synthesis methods and the investigation of its potential use in drug delivery systems and as a therapeutic agent for various diseases.

Synthesis Methods

3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-methyloxolan-2-one with 1-hydroxybutyl lithium or 1-hydroxybutyl magnesium bromide. Microbial fermentation, on the other hand, involves the use of microorganisms such as Pseudomonas putida, which can produce 3-(1-Hydroxybutyl)-4-methyloxolan-2-one from renewable resources such as glucose.

Scientific Research Applications

3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including the food and beverage industry, pharmaceuticals, and biotechnology. In the food and beverage industry, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been used as a flavoring agent due to its fruity and floral aroma. In pharmaceuticals, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to enhance drug delivery. In biotechnology, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been studied for its potential use in the production of bioplastics and biofuels.

properties

CAS RN

124753-55-5

Product Name

3-(1-Hydroxybutyl)-4-methyloxolan-2-one

Molecular Formula

C9H16O4

Molecular Weight

172.22 g/mol

IUPAC Name

3-(1-hydroxybutyl)-4-methyloxolan-2-one

InChI

InChI=1S/C9H16O3/c1-3-4-7(10)8-6(2)5-12-9(8)11/h6-8,10H,3-5H2,1-2H3

InChI Key

QXCJMSMGYHDDLQ-BWZBUEFSSA-N

Isomeric SMILES

CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O

SMILES

CCCC(C1C(COC1=O)C)O

Canonical SMILES

CCCC(C1C(COC1=O)C)O

synonyms

2-(1'-hydroxybutyl)-3-(hydroxymethyl)butanolide
IM 2 autoregulator
IM-2 autoregulato

Origin of Product

United States

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